4-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]hept-2-yn-4-ol
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Overview
Description
4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTYN-4-OL is a complex organic compound that features a piperidine ring, a pyridine ring, and an alkyne functional group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTYN-4-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Pyridine Ring: The pyridine ring is often introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boron reagent with a halogenated pyridine.
Alkyne Functional Group Addition: The alkyne group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTYN-4-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted piperidine or pyridine derivatives.
Scientific Research Applications
4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTYN-4-OL has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly for its piperidine and pyridine moieties which are common in drug molecules.
Biological Studies: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTYN-4-OL involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTYN-4-OL can be compared with other piperidine and pyridine derivatives:
Similar Compounds: Piperine, Evodiamine, Matrine, Berberine, and Tetrandine.
Uniqueness: Unlike other similar compounds, 4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTYN-4-OL features an alkyne functional group, which provides unique reactivity and potential for further functionalization.
Properties
Molecular Formula |
C18H26N2O |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-methyl-1-(2-pyridin-3-ylpiperidin-1-yl)hept-2-yn-4-ol |
InChI |
InChI=1S/C18H26N2O/c1-3-10-18(2,21)11-7-14-20-13-5-4-9-17(20)16-8-6-12-19-15-16/h6,8,12,15,17,21H,3-5,9-10,13-14H2,1-2H3 |
InChI Key |
IUAFISYSOJMBMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C#CCN1CCCCC1C2=CN=CC=C2)O |
Origin of Product |
United States |
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